6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-7-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUMJSWZDOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 4-methoxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 6-chloro-4-methyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various functional modifications, which can lead to new derivatives with enhanced properties.
Biological Activities
Research has identified potential antimicrobial and anticancer properties of this compound. Studies have demonstrated that derivatives of chromenones exhibit significant biological activities, including:
- Antioxidant Effects : Compounds like 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one may scavenge free radicals, providing protective effects against oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, potentially offering therapeutic benefits in treating conditions such as cancer and inflammation.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases. Its interaction with biological targets suggests it could play a role in drug development aimed at treating:
- Cancer
- Inflammatory diseases
- Infectious diseases
Data Table: Biological Activities of Chromenone Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 6-chloro-7-hydroxycoumarin | Anticancer | |
| 6-chloro-7-(benzyl)coumarin | Antioxidant |
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of various chromenone derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The findings suggested that it exhibited significant inhibitory effects on the growth of pathogenic bacteria, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to the specific substitution pattern on the chromen-2-one scaffold, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group at the 7th position enhances its potential biological activity and makes it a valuable compound for further research and development.
Biological Activity
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, characterized by its unique molecular structure and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 376.8 g/mol. The structure features a chloro group at the 6th position, a methoxybenzyl group at the 7th position, and a methyl group at the 4th position of the chromen-2-one core. These functional groups are pivotal in determining its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 12.5 |
| MGC-803 | 15.3 |
| HCT-116 | 11.8 |
| A549 | 14.0 |
| HepG2 | 9.5 |
| HeLa | 13.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced RAW264.7 cells. The mechanism appears to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may act as an enzyme inhibitor, disrupting specific biological pathways involved in disease processes .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Cytotoxicity Screening : A study synthesized various derivatives and screened them against multiple cancer cell lines using the MTT assay. Some derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications for improving efficacy .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in cancer treatment, showing promising results in tumor regression and improved survival rates when administered alongside standard chemotherapy agents .
- Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .
Q & A
Basic: How can the synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Chromen-2-one Core Formation : Condensation of a phenol derivative (e.g., 6-chloro-4-methylumbelliferone) with a β-keto ester under acidic conditions (e.g., HSO) .
Etherification : Introduce the 4-methoxybenzyloxy group via nucleophilic substitution. Use 4-methoxybenzyl chloride as the alkylating agent in the presence of a base (e.g., KCO) in anhydrous DMF at 80–100°C .
Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress via TLC or HPLC .
Key Variables : Temperature control during etherification and stoichiometric ratios of reactants significantly impact yield (typically 60–75%).
Advanced: What strategies enhance regioselectivity during nucleophilic substitution at the 4-methoxybenzyloxy group?
Methodological Answer:
Regioselectivity is influenced by:
- Steric Effects : Bulky substituents on the chromen-2-one core can direct nucleophilic attack to less hindered positions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the benzyloxy group .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density distribution (e.g., Fukui indices) .
Basic: What analytical techniques are critical for characterizing structural features of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., bond angles and distances) .
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxy protons at δ 3.8 ppm; chromen-2-one carbonyl at δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 387.0732 for CHClO) .
Advanced: How can contradictions in reported biological activity data (e.g., MAO-B inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Assay Standardization : Control variables like cell line viability (MTT assay), enzyme source (recombinant vs. tissue-derived MAO-B), and inhibitor concentration .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methoxybenzyl vs. 3-chlorobenzyl groups) to isolate activity contributors .
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions .
Basic: What are the common chemical reactions involving this compound, and how are they monitored?
Methodological Answer:
- Oxidation : Treat with KMnO/NaOH to convert the chromen-2-one carbonyl to a carboxylic acid. Monitor via IR (loss of C=O peak at ~1700 cm) .
- Reduction : Use NaBH/MeOH to reduce the lactone ring; track by H NMR (disappearance of α,β-unsaturated proton signals) .
- Nucleophilic Substitution : React with amines (e.g., piperidine) under microwave irradiation (60°C, 30 min); confirm via LC-MS .
Advanced: How can computational methods predict interactions between this compound and monoamine oxidase B (MAO-B)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in the MAO-B active site (PDB: 2V5Z). Focus on π-π stacking with FAD and hydrogen bonding with Tyr-435 .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., methoxy group hydrophobicity) using MOE or Phase .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, POCl) .
- Waste Disposal : Collect organic waste in halogen-resistant containers; neutralize acidic byproducts before disposal .
Advanced: How can structure-activity relationship (SAR) studies improve pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methoxybenzyl group with trifluoromethyl or heterocyclic moieties to enhance metabolic stability .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amino) to reduce logP (target <3) while maintaining MAO-B affinity .
- In Vivo Profiling : Use rodent models to assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
